molecular formula C27H23FN4O2 B2718404 N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931696-71-8

N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide

Cat. No. B2718404
CAS RN: 931696-71-8
M. Wt: 454.505
InChI Key: HVHBVHPTNHHUAB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O2 and its molecular weight is 454.505. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Compound Properties

Research on structurally similar amide-containing isoquinoline derivatives, such as those studied by Karmakar et al., highlights the significance of structural analysis in understanding the properties and potential applications of complex molecules. These studies often involve crystallography to elucidate the molecular and crystal structure, which is crucial for determining potential functionalities and interactions with biological targets (Karmakar, Sarma, & Baruah, 2007).

Potential Antipsychotic Properties

Research into compounds with similar structural motifs, such as the study by Wise et al., has explored their potential antipsychotic properties. This research indicates that certain structural features might contribute to antipsychotic-like profiles in behavioral animal tests, without the interaction with dopamine receptors typical of many antipsychotic agents (Wise et al., 1987). Such studies could provide a foundation for investigating the mentioned compound's potential neuropharmacological effects.

Apoptosis Induction in Cancer Cells

Compounds within the same chemical family have been identified as potent inducers of apoptosis in cancer cells. For instance, Zhang et al. reported on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as novel inducers of apoptosis, demonstrating significant activity against various human solid tumor-derived cancer cells (Zhang et al., 2008). This suggests potential research avenues for the compound in the context of anticancer strategies.

Antimicrobial and Cytotoxic Activities

Research by Sojitra et al. on derivatives involving similar structural frameworks has shown promising antimicrobial activities, indicating that such compounds could serve as bases for developing new antimicrobial agents (Sojitra et al., 2016). Moreover, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. revealed potent cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of such molecules (Deady et al., 2003).

Fluorescent Sensors and Molecular Logic Gates

Research into the photophysical properties of related compounds, such as those studied by Mac et al., has demonstrated potential applications as fluorescent sensors for detecting inorganic cations. This work underlines the versatility of such compounds in developing new materials for sensing and imaging applications (Mac et al., 2010).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-10-11-21(12-18(17)2)29-25(33)16-32-27(34)23-15-31(14-19-6-5-7-20(28)13-19)24-9-4-3-8-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBVHPTNHHUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide

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